molecular formula C16H15FN2O2 B245097 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

Katalognummer B245097
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: KALFHOUDNUTFSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 by Bayer AG and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 involves the inhibition of several tyrosine kinases, including RAF, VEGFR, and PDGFR. RAF is a key protein involved in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. VEGFR and PDGFR are involved in the regulation of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cell proliferation and induce apoptosis, or programmed cell death. It can also inhibit angiogenesis and prevent the formation of new blood vessels in tumors. In addition, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been shown to have immunomodulatory effects, enhancing the activity of immune cells and promoting antitumor immunity.

Vorteile Und Einschränkungen Für Laborexperimente

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by the genetic background of the cells being studied.

Zukünftige Richtungen

There are several future directions for the study of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006. One area of research is the development of new and more potent inhibitors of the tyrosine kinases targeted by 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 treatment. Finally, there is ongoing research into the potential use of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness.

Synthesemethoden

The synthesis of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 involves several steps, starting with the reaction of 3-aminophenylboronic acid with 2-fluorobenzoyl chloride to form the intermediate 2-fluoro-N-(3-aminophenyl)benzamide. This intermediate is then reacted with propanoyl chloride to form the final product, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide. The overall yield of this synthesis method is around 40%.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including RAF, VEGFR, and PDGFR, which are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. By inhibiting these kinases, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 can prevent the growth and spread of cancer cells.

Eigenschaften

Molekularformel

C16H15FN2O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C16H15FN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

KALFHOUDNUTFSF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.